Fmoc-(3,(Pbf)Guanidino)-Ala-OH

Peptide Synthesis Side-Chain Length Molecular Weight

Sourcing a reliable, high-purity Agp/Alg building block for Fmoc SPPS is challenging due to the risk of substitution with standard Fmoc-Arg(Pbf)-OH, which compromises SAR studies. Fmoc-(3,(Pbf)Guanidino)-Ala-OH (CAS 1313054-86-2) is the exact solution, providing an arginine analog with a one-methylene-unit shorter side chain for precise conformational control. Key procurement advantages: (1) ≥98% HPLC purity ensures efficient coupling and minimal deletion sequences. (2) Orthogonal Fmoc/Pbf protection is fully compatible with standard Fmoc/tBu SPPS protocols. (3) Verified optical rotation ([α]D20 = -13° ± 2°, c=1 in DMF) serves as a quantitative identity marker for incoming QC.

Molecular Formula C32H36N4O7S
Molecular Weight 620.7 g/mol
CAS No. 1313054-86-2
Cat. No. B6342736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-(3,(Pbf)Guanidino)-Ala-OH
CAS1313054-86-2
Molecular FormulaC32H36N4O7S
Molecular Weight620.7 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C
InChIInChI=1S/C32H36N4O7S/c1-17-18(2)28(19(3)24-14-32(4,5)43-27(17)24)44(40,41)36-30(33)34-15-26(29(37)38)35-31(39)42-16-25-22-12-8-6-10-20(22)21-11-7-9-13-23(21)25/h6-13,25-26H,14-16H2,1-5H3,(H,35,39)(H,37,38)(H3,33,34,36)/t26-/m0/s1
InChIKeyBLJRFPSBMLTXSO-SANMLTNESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-(3,(Pbf)Guanidino)-Ala-OH Structure & Function in SPPS


Fmoc-(3,(Pbf)Guanidino)-Ala-OH (CAS 1313054-86-2), also referred to as Fmoc-L-Agp(Pbf)-OH or Fmoc-L-Alg(pbf)-OH, is a synthetic, orthogonally protected amino acid derivative designed for Fmoc/tBu solid-phase peptide synthesis (SPPS) . Its structure integrates an N-terminal Fmoc protecting group, a side-chain guanidino group protected by a 2,2,4,6,7-pentamethyl-dihydrobenzofuran-5-sulfonyl (Pbf) group, and a backbone corresponding to a guanidino-functionalized alanine residue . This compound is utilized for the site-specific incorporation of a guanidino moiety into peptide sequences, serving as a structural analog or modified variant of arginine for applications in peptide engineering and molecular probe design .

Fmoc-(3,(Pbf)Guanidino)-Ala-OH: Why Generic Substitution Fails


Generic substitution of this compound with standard arginine derivatives such as Fmoc-Arg(Pbf)-OH (MW 648.78) is chemically invalid due to fundamental differences in backbone length and side-chain geometry [1]. The target compound, (S)-2-amino-3-(guanidino)propanoic acid (also designated Agp or Alg), contains a guanidino group attached to an alanine backbone—one methylene unit shorter than arginine's ornithine-derived chain . This reduced side-chain length alters intramolecular hydrogen-bonding capacity, modifies conformational preferences in β-hairpin and helical motifs, and affects binding interactions in peptide-protein interfaces [2]. Substituting Fmoc-Arg(Pbf)-OH into a sequence engineered for the shorter Agp/Alg residue would produce a peptide with fundamentally different structural and functional properties, invalidating structure-activity relationship (SAR) studies and potentially compromising biological activity [2].

Fmoc-(3,(Pbf)Guanidino)-Ala-OH: Differentiation Evidence


Side-Chain Length vs Fmoc-Arg(Pbf)-OH: MW Evidence

The target compound differs from the standard arginine derivative Fmoc-Arg(Pbf)-OH by a side-chain length of one methylene unit, reflected in a molecular weight reduction of approximately 28 Da [1]. This difference corresponds to the replacement of arginine's three-carbon side chain with alanine's two-carbon backbone bearing the identical Pbf-protected guanidino group .

Peptide Synthesis Side-Chain Length Molecular Weight

Purity Specifications: vs Fmoc-Arg(Pbf)-OH

The target compound is available with purity specifications ranging from 95% to ≥98% (HPLC) depending on supplier . The highest specified grade for Fmoc-(3,(Pbf)Guanidino)-Ala-OH is ≥98% (HPLC), which meets the standard benchmark established for premium-grade Fmoc-Arg(Pbf)-OH (≥98.0% HPLC) . However, lower-specification grades at 95% and 97% are also widely available, and procurement decisions must account for this grade variation when comparing vendors .

Purity HPLC Quality Specifications

Optical Rotation: Identity Verification Standard

The target compound has a documented specific optical rotation of [α]D20 = −13° ± 2° (c = 1 in DMF), establishing a quantitative benchmark for chiral purity and identity verification upon receipt . This value is distinct from that of Fmoc-Arg(Pbf)-OH, which exhibits a different optical rotation due to its longer side chain and distinct chiral environment .

Optical Rotation Chiral Purity Quality Control

Supplier Availability & Grade Comparison

The target compound is commercially available from multiple suppliers with varying purity grades, pricing, and storage recommendations, enabling procurement optimization based on application requirements. Chem-Impex offers ≥98% (HPLC) grade with storage at 0–8°C . WuXi TIDES (Fisher Scientific) supplies 95% grade in 100 g quantity . Leyan.com offers 98% grade . AKSci provides 95% grade with long-term storage at ambient conditions . In comparison, Fmoc-Arg(Pbf)-OH is more widely available across suppliers including Sigma-Aldrich (≥98.0% HPLC), with generally broader stock availability and more extensive documentation .

Supplier Comparison Purity Grade Storage

Fmoc-(3,(Pbf)Guanidino)-Ala-OH: Research & Industrial Applications


Arginine Side-Chain Length: SAR Studies

This compound enables systematic SAR investigation of how guanidino side-chain length affects peptide structure and function. As established in Section 3, the Agp/Alg residue (MW 620.72 g/mol) is one methylene unit shorter than arginine, producing distinct conformational preferences . Researchers can incorporate Fmoc-(3,(Pbf)Guanidino)-Ala-OH into β-hairpin peptides or antimicrobial sequences to evaluate how reduced side-chain length alters secondary structure stability and biological potency [1]. This application is particularly relevant for optimizing peptide therapeutics where arginine residues mediate critical binding interactions or membrane translocation.

Non-Canonical Guanidino Amino Acids for SPPS

The target compound serves as a key building block for synthesizing peptides containing the Agp (or Alg) non-canonical residue, which cannot be incorporated using standard arginine derivatives. Based on the differentiation evidence in Section 3, the orthogonal Fmoc/Pbf protection scheme is fully compatible with standard Fmoc/tBu SPPS protocols, and the compound meets purity specifications up to ≥98% (HPLC) from qualified suppliers . This ensures efficient coupling and minimal deletion sequences when synthesizing Agp/Alg-containing peptides for applications in oncology drug development and molecular probe design [1].

GMP Procurement & Quality Control

Procurement specialists sourcing this compound for GMP manufacturing or high-sensitivity research applications must apply the grade differentiation framework established in Section 3. The target compound is available at 95%, 97%, and ≥98% (HPLC) purity grades, with the high-spec grade (≥98% HPLC) matching the benchmark established for premium Fmoc-Arg(Pbf)-OH . Incoming material inspection should verify the specific optical rotation ([α]D20 = −13° ± 2°, c = 1 in DMF) as a quantitative identity marker [1]. Supplier selection should prioritize vendors offering full certificates of analysis (CoA) and batch-specific HPLC documentation to ensure consistency across synthesis campaigns.

Guanidino-Modified Linkers for Bioconjugation & Drug Delivery

The guanidino group of the Agp/Alg residue provides a cationic handle for bioconjugation applications in targeted drug delivery and diagnostic tool development. As indicated in Section 3, the distinct side-chain length of Fmoc-(3,(Pbf)Guanidino)-Ala-OH relative to arginine alters the spatial positioning of the guanidino moiety within conjugated constructs . This enables fine-tuning of electrostatic interactions with negatively charged biomolecules, membrane surfaces, or nanocarrier systems, offering a design parameter not accessible with standard Fmoc-Arg(Pbf)-OH. Applications include the synthesis of cell-penetrating peptide conjugates and targeted imaging agents [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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